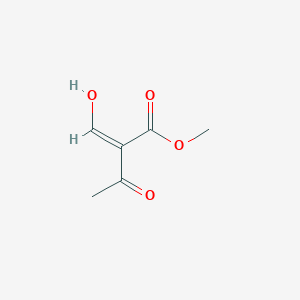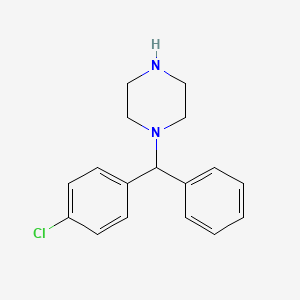
methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is an organic compound with a unique structure that includes a hydroxymethylidene group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate exerts its effects involves its reactive functional groups. The hydroxymethylidene group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations such as reduction or oxidation. These reactions are facilitated by the presence of specific enzymes or catalysts that target these functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: Similar structure but lacks the hydroxymethylidene group.
Ethyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-oxobutanoate: Similar structure but lacks the hydroxymethylidene group.
Uniqueness
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is unique due to the presence of both a hydroxymethylidene group and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
131607-55-1 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12532 |
Synonyms |
Butanoic acid, 2-(hydroxymethylene)-3-oxo-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




